N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves a multi-step process. One common method includes the base-catalyzed substitution reaction to prepare substituted amine-linked and ether-linked boronic acid pinacol ester derivatives . This is followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile employed .
Scientific Research Applications
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit hypoxia-inducing factor-1 (HIF-1), a key regulator of cellular response to low oxygen levels . By targeting HIF-1, the compound can disrupt the processes that promote tumor growth and survival under hypoxic conditions.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]oxadiazoles: These compounds share a similar core structure but differ in the presence of an oxygen atom instead of sulfur.
Thiazoles: These compounds have a five-membered ring containing sulfur and nitrogen atoms, similar to thiadiazoles.
Indole Derivatives: These compounds contain a fused benzene and pyrrole ring, offering diverse biological activities.
Uniqueness
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-17(23-2,12-4-3-5-13(18)9-12)10-19-16(22)11-6-7-14-15(8-11)21-24-20-14/h3-9H,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVXPRHDSZSXIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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